3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol
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Overview
Description
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[331]-nonan-9-ol is a bicyclic compound with a unique structure that includes two nitrogen atoms and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol typically involves the condensation of oximes with aldehydes or ketones. One common method starts with the condensation of 1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-one oxime with various aldehydes and ketones to form the corresponding oximes. These oximes are then reduced using lithium aluminum hydride (LiAlH4) to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrogen atoms can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction can produce various reduced derivatives.
Scientific Research Applications
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[3.3.1]-nonan-9-ol involves its interaction with various molecular targets. The nitrogen atoms in the compound can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and proteins. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethyl-3,7-diaza-bicyclo[3.3.1]-nonane: Lacks the isopropyl and hydroxyl groups, resulting in different chemical properties and reactivity.
1,3-Diazaadamantane: Another diazabicyclo compound with a different ring structure and substitution pattern.
Uniqueness
3-Isopropyl-1,5-dimethyl-3,7-diaza-bicyclo[331]-nonan-9-ol is unique due to its specific substitution pattern, which includes an isopropyl group and a hydroxyl group
Properties
IUPAC Name |
1,5-dimethyl-3-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-9-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-9(2)14-7-11(3)5-13-6-12(4,8-14)10(11)15/h9-10,13,15H,5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWIIWJAYHBKFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC2(CNCC(C1)(C2O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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